1'-Benzoyl-4-methoxy-1,4'-bipiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-22-17-9-13-19(14-10-17)16-7-11-20(12-8-16)18(21)15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYGWMPZXSEESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 Benzoyl 4 Methoxy 1,4 Bipiperidine
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 1'-Benzoyl-4-methoxy-1,4'-bipiperidine, the analysis reveals two primary disconnections: the amide bond and the carbon-nitrogen bond of the bipiperidine structure.
Identification of Precursor Molecules
The retrosynthetic approach points to two key precursors: 4-methoxy-1,4'-bipiperidine (B1452675) and a benzoylating agent. The synthesis, therefore, hinges on the successful preparation of the bipiperidine core followed by the introduction of the benzoyl group.
The formation of the 4-methoxy-1,4'-bipiperidine intermediate is a critical step. The synthesis begins with the core structure of 1,4'-bipiperidine. The methoxy (B1213986) group is then introduced. This can be achieved through various methoxylation techniques, reacting the bipiperidine with suitable methoxy reagents under controlled conditions to yield the central intermediate, 4-methoxy-1,4'-bipiperidine.
With the 4-methoxy-1,4'-bipiperidine intermediate in hand, the final step is the introduction of the benzoyl group. This is typically achieved through a benzoylation reaction. A common and effective method is the use of benzoyl chloride in the presence of a base. nih.govorgsyn.org The base, such as pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid byproduct formed during the reaction. nih.govorgsyn.org This acylation reaction occurs at the secondary amine of the piperidine (B6355638) ring, forming the stable amide linkage and yielding the final product, this compound.
| Reagent | Role | Reference |
| Benzoyl Chloride | Source of the benzoyl group | nih.govorgsyn.org |
| Pyridine / Triethylamine | Base to neutralize HCl | nih.gov |
Convergent and Divergent Synthetic Pathways
The synthesis of this compound can be approached from both convergent and divergent perspectives. The strategy outlined above is largely convergent, where the two key fragments, the bipiperidine core and the benzoyl group, are prepared separately and then combined in a final step.
A divergent approach could involve the initial synthesis of a benzoylpiperidine fragment, which is then further functionalized. nih.govresearchgate.net For instance, a pre-formed benzoylpiperidine molecule could be modified to introduce the second piperidine ring and the methoxy group. nih.govresearchgate.net The choice between these pathways often depends on the availability of starting materials, reaction yields, and the ease of purification.
Exploration of Primary Synthetic Routes
Nucleophilic Substitution Reactions in Piperidine Derivatives
Aliphatic nucleophilic substitution involves a nucleophile replacing a leaving group on an sp³-hybridized carbon atom. csbsju.edu In the context of synthesizing the 1,4'-bipiperidine skeleton, one piperidine ring acts as the nucleophile, attacking an electrophilic carbon on the second piperidine ring, which bears a suitable leaving group.
The piperidine nitrogen, with its lone pair of electrons, is a potent nucleophile. researchgate.net The reaction can be facilitated by using a piperidine derivative with a good leaving group, such as a halide (Cl-, Br-, I-) or a tosylate, at the 4-position. csbsju.edu The nucleophilic nitrogen of the second piperidine molecule then displaces this leaving group to form the C-N bond of the bipiperidine structure.
| Reaction Component | Function |
| Piperidine | Nucleophile |
| 4-substituted Piperidine | Electrophile |
| Halide or Tosylate | Leaving Group |
The efficiency of this nucleophilic substitution can be influenced by reaction conditions such as the choice of solvent and the presence of a base to scavenge any acidic byproducts. These reactions are fundamental in the synthesis of a wide array of piperidine-containing compounds, including the essential 1,4'-bipiperidine precursor. nih.gov
Benzoylation Strategies for Piperidine Nitrogen
Benzoylation of the piperidine nitrogen is a fundamental step in the synthesis of this compound. This transformation, which forms a stable amide bond, is typically achieved through acylation reactions. The most common and widely used method is the Schotten-Baumann reaction, which involves treating the secondary amine of the piperidine ring with benzoyl chloride in the presence of a base. nih.gov
The base plays a crucial role in this reaction, serving to neutralize the hydrochloric acid byproduct generated during the acylation. Common bases include aqueous sodium hydroxide (B78521) or tertiary amines like pyridine or triethylamine. nih.gov Pyridine can also act as a catalyst in the reaction. The choice of base and solvent can influence the reaction rate and yield.
Alternative benzoylating agents, such as benzoic anhydride, can also be employed. nih.gov While potentially less reactive than benzoyl chloride, anhydrides offer the advantage of producing benzoic acid as a byproduct, which can be easier to remove during workup.
A solvent-free approach using benzoyl chloride and pyridine supported on basic alumina (B75360) has been developed, offering an environmentally friendlier alternative. nih.gov This method can be enhanced by microwave irradiation, which often leads to significantly reduced reaction times and high yields. nih.gov
Table 1: Comparison of Benzoylation Conditions
| Reagent System | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Benzoyl Chloride / Aqueous NaOH | Biphasic, vigorous stirring | Low cost, readily available reagents | Potential for hydrolysis of benzoyl chloride |
| Benzoyl Chloride / Pyridine | Anhydrous, often in aprotic solvent | Good yields, pyridine acts as catalyst | Pyridine is toxic and has an unpleasant odor |
| Benzoic Anhydride / Base | Anhydrous or aqueous | Milder reaction, easier workup | Lower reactivity than acid chloride |
Methoxylation Techniques and Regioselectivity
The introduction of the methoxy group at the 4-position of the piperidine ring is another critical transformation. This is typically accomplished by the O-alkylation of a precursor, 1'-Benzoyl-1,4'-bipiperidin-4-ol. The hydroxyl group at the 4-position is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.
A classic method for this type of ether synthesis is the Williamson ether synthesis. This involves using a strong base like sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) to facilitate the Sₙ2 reaction.
Another relevant technique is anodic methoxylation, which has been used to introduce methoxy groups onto piperidine rings. nih.govcdnsciencepub.com This electrochemical method can offer high regioselectivity. nih.govcdnsciencepub.com In the context of synthesizing the target compound from a 4-hydroxypiperidine (B117109) precursor, the regioselectivity is predetermined by the position of the hydroxyl group. The primary challenge is to achieve efficient conversion without side reactions.
The choice of base, methylating agent, and solvent is critical for optimizing the yield and minimizing potential side reactions, such as N-methylation if the other piperidine nitrogen is not protected. However, in this specific synthesis, the presence of the electron-withdrawing benzoyl group on the nitrogen deactivates it towards further alkylation, enhancing the selectivity for O-alkylation.
Optimization of Reaction Conditions and Efficiency
Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound while ensuring the process is efficient and scalable. This involves a systematic investigation of catalysts, reactant ratios, solvents, and temperature.
Role of Catalysts and Stoichiometric Ratios
Catalysts are essential for enhancing reaction rates and improving the efficiency of synthetic transformations. In the context of piperidine synthesis and functionalization, various catalysts have been shown to be effective. For instance, Lewis acids like Zirconium(IV) chloride (ZrCl₄) and metal triflates can catalyze reactions involving piperidine derivatives. researchgate.netresearchgate.net While direct catalytic benzoylation is less common than the base-promoted methods, catalysts can play a role in the formation of the bipiperidine backbone itself. The use of catalytic rather than stoichiometric amounts of reagents is a key principle of green chemistry, as it reduces waste. edu.krd
The stoichiometric ratio of reactants is a critical parameter to control. In the benzoylation step, using a slight excess of benzoyl chloride (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it complicates the purification process and increases waste. Similarly, the amount of base used must be sufficient to neutralize the acid byproduct. For the methoxylation step, using a slight excess of both the base (e.g., NaH) and the methylating agent (e.g., CH₃I) ensures complete conversion of the starting alcohol.
Table 2: Stoichiometric Considerations for Synthesis Steps
| Reaction Step | Reactant 1 | Reactant 2 | Reactant 3 | Typical Ratio | Rationale |
|---|---|---|---|---|---|
| Benzoylation | 1,4'-Bipiperidine | Benzoyl Chloride | Base (e.g., Pyridine) | 1 : 1.1 : 1.2 | Ensures complete consumption of the starting amine; neutralizes HCl byproduct. |
| Methoxylation | 1'-Benzoyl-1,4'-bipiperidin-4-ol | Base (e.g., NaH) | Methyl Iodide | 1 : 1.2 : 1.2 | Ensures complete deprotonation and subsequent methylation of the alcohol. |
Purification Methodologies (e.g., Column Chromatography)
After the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. A typical purification sequence begins with an aqueous workup. This involves extracting the product into an organic solvent and washing it with acidic, basic, and neutral aqueous solutions to remove corresponding impurities. For instance, a wash with a dilute acid solution would remove any remaining basic starting materials like unreacted piperidine, while a wash with a dilute base solution would remove acidic byproducts like benzoic acid.
For high purity, column chromatography is the most common and effective method. nih.gov In this technique, the crude product mixture is passed through a stationary phase (typically silica (B1680970) gel) using a mobile phase (a solvent or mixture of solvents). The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure this compound. The choice of solvent system for the mobile phase is critical and is usually determined by preliminary analysis using thin-layer chromatography (TLC).
Crystallization is another powerful purification technique that can be used if the final compound is a solid. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.
Advanced Spectroscopic and Structural Elucidation of 1 Benzoyl 4 Methoxy 1,4 Bipiperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic compounds, offering profound insights into the molecular framework and stereochemistry.
Detailed 1D and 2D NMR Analysis for Stereochemical Assignment and Connectivity
A complete understanding of the molecular architecture of 1'-Benzoyl-4-methoxy-1,4'-bipiperidine is achieved through a suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) techniques.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and multiplicity of the hydrogen atoms. The aromatic protons of the benzoyl group are expected to appear in the downfield region (typically δ 7.0-8.0 ppm). The methoxy (B1213986) protons would present as a singlet, while the numerous protons on the two piperidine (B6355638) rings would exhibit complex multiplets in the aliphatic region. The ¹³C NMR spectrum complements this by revealing the chemical shifts of all carbon atoms, including the carbonyl carbon of the benzoyl group (around δ 170 ppm) and the methoxy carbon.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships within the molecule, allowing for the tracing of spin systems throughout the piperidine rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the carbons bearing hydrogen atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule, such as linking the benzoyl group to the piperidine nitrogen and identifying the position of the methoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and spatial proximity of protons. Through-space correlations can help in assigning the relative configuration of substituents on the piperidine rings.
A hypothetical data table for the ¹H and ¹³C NMR chemical shifts is presented below. Actual experimental values would be required for a definitive assignment.
| Position | δ ¹³C (ppm) (Predicted) | δ ¹H (ppm) (Predicted) | Multiplicity |
| Benzoyl-C=O | ~170.0 | - | - |
| Benzoyl-C1 | ~136.0 | - | - |
| Benzoyl-C2,6 | ~128.5 | ~7.4 | m |
| Benzoyl-C3,5 | ~128.5 | ~7.4 | m |
| Benzoyl-C4 | ~130.0 | ~7.4 | m |
| Methoxy-OCH₃ | ~55.0 | ~3.3 | s |
| Piperidine-C4 | ~75.0 | ~3.5 | m |
Note: This table is illustrative. Specific chemical shifts and multiplicities depend on the solvent and experimental conditions.
Conformational Analysis of the Bipiperidine Scaffold by NMR
The bipiperidine scaffold can exist in various chair and boat conformations for each ring, and the relative orientation of the two rings is also a key structural feature. NMR spectroscopy, particularly through the analysis of coupling constants (³JHH) from the ¹H NMR spectrum and NOESY data, provides critical information for conformational analysis. The magnitude of the coupling constants can help determine the dihedral angles between adjacent protons, thus defining the chair or boat nature of the piperidine rings. NOESY correlations between protons on the two different piperidine rings can elucidate the preferred orientation of the bipiperidine linkage (e.g., equatorial-equatorial, axial-equatorial).
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1630-1650 cm⁻¹ would be indicative of the C=O stretching vibration of the benzoyl group's amide functionality. C-H stretching vibrations of the aromatic and aliphatic parts would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C-O stretching of the methoxy group would likely be observed in the 1000-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring stretching vibrations of the benzoyl group would give rise to distinct bands in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide C=O | Stretch | ~1630-1650 |
| Aromatic C-H | Stretch | ~3000-3100 |
| Aliphatic C-H | Stretch | ~2800-3000 |
| C-O (Methoxy) | Stretch | ~1000-1300 |
| Aromatic C=C | Stretch | ~1450-1600 |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound, which is C₁₉H₂₈N₂O₂. The calculated exact mass can be compared with the experimentally measured mass to confirm the molecular formula with a high degree of confidence.
| Parameter | Value |
| Molecular Formula | C₁₉H₂₈N₂O₂ |
| Calculated Exact Mass | 316.2151 g/mol |
| Measured Exact Mass | To be determined by HRMS experiment |
Fragmentation Pattern Analysis for Structural Information
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected. For instance, cleavage of the benzoyl group could lead to a prominent fragment ion. The piperidine rings could also undergo characteristic ring-opening fragmentations. Analysis of these fragmentation patterns in techniques like tandem mass spectrometry (MS/MS) can confirm the connectivity of the different structural units within the molecule.
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray crystallography studies for the compound this compound. The determination of a crystal structure through single-crystal X-ray diffraction is an empirical process that requires the successful growth of a suitable crystal, which is then subjected to analysis. Without such an experimental study, detailed information regarding the solid-state conformation, crystal packing, and specific intermolecular interactions of this particular compound remains undetermined.
While general principles of organic molecule crystallography can be discussed, any specific data presented would be hypothetical and not based on the required rigorous scientific evidence for this compound. The subsequent sections are therefore presented in a generalized manner, outlining the type of information that would be obtained from a successful X-ray crystallographic analysis.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
Although no specific hydrogen bond donors are present in the parent molecule, weak C-H···O and C-H···N hydrogen bonds could play a significant role in the crystal packing. The oxygen atom of the methoxy group and the carbonyl oxygen of the benzoyl group, as well as the nitrogen atoms of the bipiperidine core, could act as hydrogen bond acceptors.
A hypothetical data table summarizing potential intermolecular contacts is provided below. It is crucial to note that these are illustrative examples and not experimentally determined data for the title compound.
| Interaction Type | Potential Donor | Potential Acceptor | Typical Distance (Å) |
| C-H···O Hydrogen Bond | C-H (piperidine, benzoyl) | O (methoxy, carbonyl) | 2.9 - 3.5 |
| C-H···N Hydrogen Bond | C-H (piperidine, benzoyl) | N (piperidine) | 3.0 - 3.6 |
| π-π Stacking | Benzoyl Ring | Benzoyl Ring | 3.3 - 3.8 (centroid-centroid) |
Determination of Absolute Configuration (if applicable)
The molecule this compound possesses a chiral center at the C4 position of the piperidine ring bearing the methoxy group. If a single enantiomer of the compound were synthesized and crystallized in a chiral space group, X-ray crystallography could be used to determine its absolute configuration. This is often achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms in the crystal is sensitive to the absolute arrangement of atoms. The Flack parameter, derived from the crystallographic refinement, is a key indicator used to confidently assign the absolute stereochemistry. A value close to zero for the correct enantiomer and close to one for the inverted structure would confirm the absolute configuration. As no crystallographic data is available, the absolute configuration of any specific sample of this compound has not been determined by this method.
Conformational Insights from Crystal Structures
The solid-state conformation of this compound would be definitively established through X-ray crystallography. This would include the precise bond lengths, bond angles, and torsion angles within the molecule.
Key conformational features that would be elucidated include:
Piperidine Ring Conformations: The two piperidine rings would be expected to adopt chair conformations, as this is the most stable arrangement. The analysis would reveal the specific puckering parameters of each ring.
Orientation of Substituents: The analysis would determine whether the methoxy group at the C4 position and the connection to the other piperidine ring are in axial or equatorial positions. The orientation of the benzoyl group on the nitrogen atom would also be defined.
A hypothetical table of selected torsion angles that would be derived from a crystal structure is presented below to illustrate the type of data obtained.
| Torsion Angle | Atoms Involved | Angle (°) (Hypothetical) | Description |
| τ1 | C-C-N-C (benzoyl) | 175.0 | Defines the rotation around the N-benzoyl bond. |
| τ2 | C-N-C-C (inter-ring) | 65.0 | Describes the twist between the two piperidine rings. |
| τ3 | C-C-C-O (methoxy) | -178.0 | Shows the orientation of the methoxy group. |
Without experimental data, these values remain speculative. The actual conformation in a crystal is a result of the balance between intramolecular steric effects and the stabilizing influence of intermolecular interactions within the crystal lattice.
Chemical Reactivity and Mechanistic Investigations of 1 Benzoyl 4 Methoxy 1,4 Bipiperidine
Reactivity at the Benzoyl Moiety
The benzoyl group, an amide functionality, is a key site for chemical transformations within the molecule. Its reactivity is centered around the electrophilic nature of the carbonyl carbon and the stability of the amide bond.
The amide bond of the benzoyl group can undergo cleavage through hydrolysis or transamidation, typically requiring forcing conditions or catalysis due to its inherent stability.
Hydrolysis: The hydrolysis of the N-benzoyl bond in 1'-Benzoyl-4-methoxy-1,4'-bipiperidine would lead to the formation of benzoic acid and 4-methoxy-1,4'-bipiperidine (B1452675). This reaction can be catalyzed by either acid or base. Under acidic conditions, protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. In basic media, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The stability of the amide bond often necessitates elevated temperatures for these reactions to proceed at a reasonable rate.
Transamidation: This process involves the exchange of the piperidine (B6355638) moiety with another amine. Transamidation reactions of amides are generally challenging due to the poor leaving group ability of the amide anion. rsc.org However, metal-free transamidation protocols have been developed for N-acyl lactams, which are structurally related to N-benzoylpiperidines. rsc.orgnih.gov For instance, the reaction of N-acyl lactams with various amines in the presence of reagents like di-tert-butyl peroxide (DTBP) and tetra-n-butylammonium iodide (TBAI) under aqueous conditions can afford the corresponding transamidated products in good yields. rsc.orgnih.gov A proposed radical reaction pathway facilitates this transformation. rsc.org Similarly, zinc-catalyzed transamidation of N-benzoyl cytosine has been reported, demonstrating the feasibility of C-N bond cleavage and reformation with various aliphatic or aromatic amines. rsc.org
| Reaction | Reagents and Conditions | Products | Notes |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Benzoic acid and 4-methoxy-1,4'-bipiperidine | Generally requires forcing conditions. |
| Transamidation | Amine, catalyst (e.g., Zinc triflate, DTBP/TBAI) | New amide and 4-methoxy-1,4'-bipiperidine | Can be facilitated by metal catalysts or radical initiators. rsc.orgrsc.org |
The carbonyl group of the benzoyl moiety is susceptible to both reduction and oxidation, leading to a variety of potential products.
Reductions: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) by powerful reducing agents such as lithium aluminum hydride (LiAlH₄). byjus.commasterorganicchemistry.commasterorganicchemistry.comucalgary.cachemistrysteps.com This reaction would convert this compound into 1'-(phenylmethyl)-4-methoxy-1,4'-bipiperidine. The mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of an oxygen-metal complex to form an iminium ion intermediate. ucalgary.cachemistrysteps.com A second hydride addition to the iminium ion yields the final amine product. ucalgary.cachemistrysteps.com Less reactive reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides. ucalgary.ca
Oxidations: The oxidation of the benzoyl group itself is generally difficult under standard conditions. However, the adjacent benzylic position in the reduced product (1'-(phenylmethyl)-4-methoxy-1,4'-bipiperidine) would be susceptible to oxidation. More relevant to the parent compound is the potential for oxidation at the carbon atoms of the piperidine rings. Studies on the oxidation of N-benzoylpiperidine have shown that it is resistant to certain oxidation conditions. nih.gov However, the use of strong oxidizing agents like ruthenium tetroxide (RuO₄) has been shown to oxidize N-benzylated tertiary amines at both the endocyclic and exocyclic N-α-C-H bonds. researchgate.net Photocatalytic oxidation methods have also been developed for the functionalization of saturated N-heterocycles. chemrxiv.org
| Reaction | Reagent | Product |
| Reduction | Lithium aluminum hydride (LiAlH₄) | 1'-(Phenylmethyl)-4-methoxy-1,4'-bipiperidine |
| Oxidation | Strong oxidizing agents (e.g., RuO₄) | Potential for oxidation at piperidine ring carbons |
Reactivity of the Methoxy (B1213986) Substituent
The methoxy group (-OCH₃) at the 4-position of one of the piperidine rings is an ether linkage, which can undergo cleavage or influence the reactivity of the adjacent carbon atom.
The cleavage of the methyl-oxygen bond of the methoxy group is a demethylation reaction. This is typically achieved using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base (e.g., Br⁻) on the methyl group in an Sₙ2 reaction. This would yield the corresponding alcohol, 1'-benzoyl-1,4'-bipiperidin-4-ol.
Direct nucleophilic substitution at the carbon atom bearing the methoxy group is generally unlikely under standard conditions, as the methoxide (B1231860) ion is a poor leaving group. For a substitution reaction to occur, the methoxy group would need to be protonated or complexed with a Lewis acid to improve its leaving group ability. However, such conditions might also promote elimination reactions or reactions at other sites in the molecule. Nucleophilic aromatic substitution principles, which often require activation by electron-withdrawing groups, are not directly applicable here. nih.gov
Transformations Involving the Piperidine Nitrogen Atoms
The two piperidine nitrogen atoms in this compound exhibit different reactivity profiles due to their chemical environments.
The nitrogen atom of the benzoylpiperidine moiety is part of an amide and is therefore significantly less nucleophilic and basic compared to a typical tertiary amine. Its lone pair of electrons is delocalized into the adjacent carbonyl group. Consequently, this nitrogen is generally unreactive towards electrophiles under normal conditions.
In contrast, the nitrogen atom of the 4-methoxypiperidine (B1585072) ring is a tertiary amine and possesses a lone pair of electrons, making it nucleophilic and basic. solubilityofthings.com This nitrogen can readily participate in a variety of chemical transformations.
Alkylation: The tertiary amine nitrogen can be alkylated by reaction with alkyl halides. chemicalforums.comresearchgate.net This reaction would result in the formation of a quaternary ammonium (B1175870) salt. The rate and success of the alkylation would depend on the reactivity of the alkylating agent and the reaction conditions. chemicalforums.com To achieve monoalkylation and avoid the formation of quaternary salts in related systems like piperazine, the use of a protecting group on one nitrogen is a common strategy. researchgate.net
Protonation: As a base, this nitrogen will react with acids to form a piperidinium (B107235) salt. This is a fundamental acid-base reaction.
Alkylation and Acylation Reactions
The nitrogen atoms of the bipiperidine framework are primary sites for alkylation and acylation reactions. The reactivity of these nitrogens is, however, differentiated by their chemical environment. The nitrogen of the piperidine ring bearing the methoxy group is a secondary amine and is generally more nucleophilic than the amide nitrogen of the benzoylpiperidine moiety.
Alkylation Reactions:
N-alkylation of piperidine derivatives is a well-established transformation. nih.gov In the context of this compound, the secondary amine is the more reactive site for alkylation. Reactions with alkyl halides, tosylates, or other electrophilic alkylating agents would be expected to proceed selectively at this position under appropriate basic conditions. The choice of base and solvent can influence the reaction rate and yield. For instance, in related systems, the use of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) or DMF is common.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | High |
| 2 | Ethyl iodide | Et₃N | Dichloromethane | 25 | Moderate |
| 3 | Methyl tosylate | NaH | THF | 0 to 25 | High |
Table 1: Representative N-Alkylation Reactions of Secondary Piperidines. (Note: This table is illustrative of typical conditions for N-alkylation of secondary piperidines and is not based on specific experimental data for this compound).
Acylation Reactions:
N-acylation of the secondary amine of this compound can be achieved using various acylating agents such as acyl chlorides, anhydrides, or activated esters. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The N-benzoyl group on the other piperidine ring is an amide and is significantly less reactive towards further acylation under standard conditions. The enzymatic acylation of piperidine derivatives has also been explored, offering a method for kinetic resolution.
| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Acetyl chloride | Pyridine (B92270) | Dichloromethane | 0 to 25 | High |
| 2 | Acetic anhydride | Et₃N | THF | 25 | High |
| 3 | Benzoyl chloride | aq. NaOH | Dichloromethane | 25 | Moderate to High |
Table 2: Representative N-Acylation Reactions of Secondary Piperidines. (Note: This table is illustrative of typical conditions for N-acylation of secondary piperidines and is not based on specific experimental data for this compound).
Amine-Catalyzed Reactions
The secondary amine of the 4-methoxypiperidine moiety in this compound can potentially act as an organocatalyst. Secondary amines are known to catalyze a variety of reactions, most notably through the formation of enamine or iminium ion intermediates. For example, in reactions involving α,β-unsaturated aldehydes or ketones, the secondary amine can form a nucleophilic enamine intermediate, which can then react with an electrophile.
The catalytic activity would be influenced by the steric hindrance around the nitrogen atom and its basicity. The bulky bipiperidine structure might impose certain steric constraints, affecting the efficiency and stereoselectivity of the catalyzed reaction.
Regioselectivity and Stereoselectivity in Reactions Involving the Chemical Compound
Regioselectivity:
As discussed in the context of alkylation and acylation, the primary regioselectivity issue in reactions involving this compound is the differentiation between the two nitrogen atoms. The secondary amine is significantly more nucleophilic and less sterically hindered for reactions at the nitrogen itself compared to the amide nitrogen. Therefore, reactions such as N-alkylation and N-acylation are expected to occur with high regioselectivity at the secondary amine.
Stereoselectivity:
The stereochemical outcome of reactions involving this compound can be complex due to the presence of multiple stereocenters and the conformational flexibility of the piperidine rings. The piperidine rings typically adopt a chair conformation. The substituents on the rings can occupy either axial or equatorial positions, and the preferred conformation can influence the stereochemical course of a reaction.
For instance, in the case of reactions at a carbon atom of the piperidine ring, the approach of a reagent can be directed by the existing stereochemistry and the conformational preferences of the molecule. The N-benzoyl group, being an amide, exhibits restricted rotation around the C-N bond, which can lead to different conformers (rotamers) and potentially influence the stereochemical outcome of reactions in its vicinity. Computational studies on related N-acylpiperidines have shown that pseudoallylic strain can favor the axial orientation of a 2-substituent. nih.gov
Investigation of Reaction Kinetics and Thermodynamics
Reaction Kinetics:
The rate of reactions such as N-alkylation and N-acylation would be expected to follow second-order kinetics, being first-order in both the amine and the electrophile. The rate constant would be influenced by factors such as the nature of the electrophile, the solvent, and the temperature. For instance, the benzylation of adenine, another heterocyclic amine, has been shown to follow second-order kinetics. nih.gov Kinetic resolution studies of substituted piperidines via acylation have demonstrated that the rate of reaction can be highly dependent on the stereochemistry of the substrate. nih.gov
Thermodynamics:
Thermodynamic data for reactions involving this compound would provide information on the position of equilibrium and the relative stability of reactants and products. The enthalpy of reaction (ΔH) for N-acylation is typically negative (exothermic) due to the formation of a stable amide bond. The entropy of reaction (ΔS) is usually negative as two molecules combine to form one. The Gibbs free energy of activation (ΔG‡) for these reactions would determine the reaction rate, with lower values indicating a faster reaction.
Elucidation of Reaction Mechanisms
The mechanisms of the fundamental reactions of this compound can be inferred from established organic chemistry principles.
Alkylation and Acylation:
The N-alkylation and N-acylation of the secondary amine are classic examples of nucleophilic substitution reactions. The mechanism is typically SN2, involving the attack of the lone pair of the nitrogen atom on the electrophilic carbon of the alkylating or acylating agent. This results in the formation of a transition state where the new N-C bond is forming and the bond to the leaving group is breaking.
In the case of acylation with an acyl chloride, the reaction proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the chloride leaving group, yielding the N-acylated product.
Amine-Catalyzed Reactions:
The mechanism of amine-catalyzed reactions involving the secondary amine of this compound would likely proceed through the formation of an enamine intermediate. The secondary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a carbinolamine, which then dehydrates to form the enamine. This enamine is a nucleophile at the α-carbon and can react with various electrophiles. After the reaction, the catalyst is regenerated by hydrolysis of the resulting iminium ion.
Computational and Theoretical Studies on 1 Benzoyl 4 Methoxy 1,4 Bipiperidine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 1'-Benzoyl-4-methoxy-1,4'-bipiperidine. These calculations help in understanding the molecule's intrinsic stability and reactive nature.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A smaller energy gap implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, theoretical calculations would likely show that the HOMO is primarily localized on the electron-rich portions of the molecule, such as the methoxy-substituted piperidine (B6355638) ring and the adjacent piperidine nitrogen, which have lone pairs of electrons. Conversely, the LUMO is expected to be centered on the electron-withdrawing benzoyl group, particularly around the carbonyl moiety and the phenyl ring. This distribution indicates that the initial electronic transitions and charge transfer interactions would occur from the bipiperidine core towards the benzoyl group.
The energy gap provides a quantitative measure of the molecule's excitability. A molecule with a large energy gap is considered "hard," whereas one with a small gap is considered "soft." researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties of this compound
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.25 | Electron-donating capability |
| ELUMO | -1.10 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.15 | High kinetic stability, low reactivity |
| Chemical Potential (µ) | -3.675 | Tendency to escape from a system |
| Chemical Hardness (η) | 2.575 | Resistance to change in electron configuration |
Note: These values are illustrative, based on typical DFT calculations for similar organic molecules, and serve to represent the expected theoretical output.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map is color-coded to represent different regions of electrostatic potential on the electron density surface. deeporigin.com
Red/Yellow: Regions of high electron density and negative electrostatic potential, indicating sites susceptible to electrophilic attack.
Blue: Regions of low electron density and positive electrostatic potential, indicating sites susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
In the MEP map of this compound, the most negative potential (red) is anticipated to be localized around the highly electronegative oxygen atom of the carbonyl group (C=O) on the benzoyl moiety, and to a lesser extent, the oxygen of the methoxy (B1213986) group. These regions represent the primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The positive potential (blue) would be concentrated around the hydrogen atoms of the piperidine rings, particularly those adjacent to the nitrogen atoms, making them potential sites for nucleophilic interaction. researchgate.net
The distribution of partial atomic charges across the molecule further clarifies its electronic properties and predicts reactive centers. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate these charges.
For this compound, these calculations would confirm the qualitative predictions from MEP analysis. The oxygen atom of the benzoyl group's carbonyl would possess a significant negative partial charge, making it a strong nucleophilic center. The adjacent carbonyl carbon atom would carry a substantial positive partial charge, rendering it an electrophilic site susceptible to attack by nucleophiles. Similarly, the nitrogen atoms of the bipiperidine core would exhibit negative charges, while the carbon and hydrogen atoms would have varying degrees of positive charge.
Table 2: Hypothetical Mulliken Atomic Charges on Key Atoms of this compound
| Atom | Position | Hypothetical Charge (a.u.) | Reactivity |
|---|---|---|---|
| O1 | Carbonyl Oxygen | -0.55 | Nucleophilic |
| C1 | Carbonyl Carbon | +0.60 | Electrophilic |
| N1 | Benzoyl-bound Piperidine N | -0.40 | Nucleophilic |
| N2 | Methoxy-piperidine bound N | -0.42 | Nucleophilic |
Note: These charge values are representative examples derived from quantum chemical calculations on analogous structures.
Conformational Analysis and Energy Landscapes using Molecular Mechanics and Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable (lowest energy) arrangements of the atoms. nih.gov
Molecular mechanics (MM) and molecular dynamics (MD) simulations are the primary computational methods for exploring the conformational landscape. These studies reveal that:
Piperidine Rings: Both piperidine rings are expected to adopt a stable chair conformation to minimize steric and torsional strain.
Energy Minima: The global energy minimum conformation would likely feature the bulky benzoyl and piperidine groups in pseudo-equatorial positions relative to each other to minimize steric hindrance. The methoxy group on the second piperidine ring also has preferred equatorial and axial orientations, with the equatorial position generally being more stable. researchgate.net The planarity of the amide bond (N-C=O) introduces a significant rotational barrier, influencing the orientation of the phenyl ring relative to the piperidine ring. nih.gov
MD simulations can further explore how the molecule behaves over time in different environments (e.g., in a solvent), providing insight into its flexibility and the accessibility of different conformational states.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to validate experimental findings and aid in structural elucidation. nih.gov
DFT methods, often using the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com The calculated shifts for this compound would be compared against experimental spectra. High correlation between theoretical and experimental values confirms the proposed structure and its dominant conformation in solution.
Similarly, the vibrational frequencies in the Infrared (IR) spectrum can be calculated. superfri.org These theoretical spectra help in assigning the absorption bands observed experimentally to specific molecular vibrations. For this molecule, key predicted frequencies would include the strong C=O stretching vibration of the benzoyl amide, the C-O stretching of the methoxy group, and various C-H and C-N stretching and bending modes of the bipiperidine framework.
Table 3: Predicted Key IR Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 2950-2850 | Strong |
| C=O Stretch (Amide) | ~1650 | Very Strong |
| C-N Stretch (Amide/Amine) | 1350-1200 | Medium-Strong |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model hypothetical chemical reactions involving this compound, providing insights into potential metabolic pathways or synthetic modifications. This involves mapping the potential energy surface of a reaction from reactants to products.
A key application is transition state (TS) analysis. For a given reaction, such as the hydrolysis of the amide bond, calculations can determine the geometry and energy of the transition state—the highest point on the reaction pathway. The energy difference between the reactants and the transition state is the activation energy (Ea), which dictates the reaction rate.
By modeling such pathways, researchers can:
Predict the most likely sites of metabolic attack (e.g., hydrolysis or oxidation).
Estimate the activation barriers for potential degradation pathways.
Understand the mechanism of a reaction at the atomic level.
Guide the design of more stable or, conversely, more reactive analogues by modifying the structure to raise or lower the activation energy of a specific reaction.
Solvent Effects in Theoretical Calculations
Comprehensive searches of scientific literature and computational chemistry databases did not yield specific studies on the solvent effects in theoretical calculations for this compound. In computational chemistry, theoretical calculations are often performed in the gas phase (in vacuo) as a baseline. However, to simulate real-world conditions where chemical processes occur in solution, the influence of the solvent is a critical factor. Solvent models, such as implicit and explicit models, are employed to account for these effects.
Implicit solvent models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the solvent's polarity affects the molecule's electronic structure, geometry, and properties such as dipole moment and energy stability. For a molecule like this compound, changing the solvent from non-polar (e.g., toluene) to polar (e.g., water) would be expected to influence the conformational preferences of the bipiperidine rings and the orientation of the benzoyl and methoxy groups.
Explicit solvent models involve including a number of individual solvent molecules around the solute in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. While no specific data exists for this compound, general principles suggest that polar protic solvents could interact with the oxygen atoms of the benzoyl and methoxy groups, potentially altering the molecule's reactivity and spectral properties.
Computational Prediction of Molecular Properties based on Structural Features
There is currently a lack of specific published research detailing the computational prediction of molecular properties for this compound based on its structural features. However, modern computational chemistry provides a powerful toolkit for predicting a wide array of molecular properties from a molecule's 3D structure. These predictions are typically based on quantum mechanical methods, such as Density Functional Theory (DFT), or molecular mechanics.
For this compound, computational methods could be used to predict various properties. Geometric parameters, including bond lengths, bond angles, and dihedral angles, can be optimized to find the most stable conformation of the molecule. The presence of the two piperidine rings and the rotatable bonds associated with the benzoyl and methoxy groups suggest a complex conformational landscape that could be explored computationally.
Electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), are also readily calculable. The HOMO-LUMO gap is a key parameter that provides insight into the molecule's chemical reactivity and electronic transition energies. Furthermore, spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, can be simulated. These theoretical spectra can be invaluable in interpreting experimental data and confirming the molecular structure.
Below is a hypothetical table illustrating the types of molecular properties that could be predicted for this compound using computational methods.
| Predicted Property | Hypothetical Value (Arbitrary Units) | Computational Method |
| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G |
| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -1.1 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 5.1 eV | DFT/B3LYP/6-31G |
| Polarizability | 35 ų | DFT/B3LYP/6-31G* |
Synthesis and Characterization of Derivatives and Analogues of 1 Benzoyl 4 Methoxy 1,4 Bipiperidine
Structural Modifications of the Benzoyl Group
The benzoyl moiety is a critical component of the 1'-Benzoyl-4-methoxy-1,4'-bipiperidine structure, and its phenyl ring is a prime site for synthetic modification. Alterations to this group can significantly influence the compound's electronic and steric properties, which in turn can affect its biological activity.
The electronic properties of the benzoyl phenyl ring can be systematically tuned by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This strategy is a common approach in medicinal chemistry to explore structure-activity relationships (SAR).
Electron-donating groups, such as methoxy (B1213986) (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups, can increase the electron density of the phenyl ring. This can potentially enhance binding to biological targets through increased cation-π interactions or by altering the reactivity of the amide carbonyl. For instance, studies on related benzoylpiperidine structures have shown that the introduction of a methoxy group on the benzoyl ring can influence biological activity.
Table 1: Examples of Substituted Benzoyl Moieties
| Substituent | Position on Phenyl Ring | Electronic Effect |
|---|---|---|
| Methoxy (-OCH₃) | para | Electron-Donating |
| Chloro (-Cl) | para | Electron-Withdrawing |
Isosteric replacement of the phenyl ring is a powerful strategy in drug design to improve a compound's properties while maintaining its biological activity. ontosight.ai Bioisosteres are functional groups with similar steric and electronic properties. ontosight.ai Replacing the phenyl ring can lead to enhanced potency, improved solubility, better metabolic stability, and reduced toxicity. ontosight.ai
Common isosteres for a phenyl ring include various five- and six-membered aromatic heterocycles such as pyridine (B92270), thiophene, and furan. These replacements can introduce new hydrogen bond donors or acceptors, alter the dipole moment, and modify the metabolic profile of the parent compound.
In recent years, non-classical, saturated bioisosteres have gained attention for their ability to introduce three-dimensional character into otherwise flat molecules. ontosight.ai Examples of such replacements include bicyclo[1.1.1]pentane (BCP), cubane, and bridged piperidines. ontosight.ai These sp³-rich scaffolds can mimic the geometry of a para-substituted phenyl ring while improving physicochemical properties like solubility and reducing lipophilicity. ontosight.ai The successful application of a bridged piperidine (B6355638) moiety as a phenyl bioisostere has been demonstrated to significantly improve drug-like properties. ontosight.ai
Table 2: Potential Isosteric Replacements for the Phenyl Ring
| Isostere | Ring Type | Potential Advantages |
|---|---|---|
| Pyridyl | Heteroaromatic | Introduction of a nitrogen atom for potential hydrogen bonding. |
| Thienyl | Heteroaromatic | Can alter electronic properties and metabolic stability. |
| Bicyclo[1.1.1]pentyl | Saturated, Bridged | Introduces 3D character, can improve solubility. ontosight.ai |
Variations at the Methoxy Position
The methoxy group at the 4-position of the piperidine ring is another key site for modification. Altering this substituent can impact the compound's polarity, lipophilicity, and potential for hydrogen bonding.
A straightforward modification involves the synthesis of a homologous series of alkoxy groups, such as ethoxy (-OCH₂CH₃), propoxy (-O(CH₂)₂CH₃), and isopropoxy (-OCH(CH₃)₂). This allows for a systematic evaluation of the impact of steric bulk and lipophilicity in this region of the molecule on its biological activity. The synthesis of such analogues would typically involve the reaction of the corresponding alcohol with a suitable precursor under basic conditions.
Table 3: Homologous Alkoxy Groups for Substitution at the 4-Position
| Alkoxy Group | Chemical Formula |
|---|---|
| Methoxy | -OCH₃ |
| Ethoxy | -OCH₂CH₃ |
| n-Propoxy | -O(CH₂)₂CH₃ |
Beyond simple alkoxy groups, a wide range of functional groups can be introduced at the 4-position of the piperidine ring to explore different chemical interactions. For example, replacing the methoxy group with a hydroxyl (-OH) group would introduce a hydrogen bond donor. Alternatively, introducing an amino group (-NH₂) or its derivatives could provide a site for salt formation and improve aqueous solubility. The synthesis of such derivatives would likely start from a 4-oxopiperidine precursor, which can undergo various chemical transformations to introduce the desired functionality.
Modifications to the Bipiperidine Core Structure
One approach to modifying the bipiperidine core is to introduce substituents on the piperidine rings. For example, alkyl groups could be introduced at various positions to probe the steric requirements of the biological target.
Another strategy involves altering the connectivity of the two piperidine rings or replacing one of the piperidine rings with another cyclic structure. For instance, creating spirocyclic derivatives by introducing a spirocyclic ring on the piperidine moiety is a known strategy in drug design to explore novel chemical space. The synthesis of such analogues can be complex, often requiring multi-step synthetic sequences. The goal of such modifications is to develop novel chemical entities with improved pharmacological profiles.
Ring Size Variations and Heteroatom Replacements
The piperidine rings in the 1,4'-bipiperidine core are key structural motifs that can be altered to investigate the impact of ring size on the compound's properties. This can involve the substitution of one or both piperidine rings with smaller or larger nitrogen-containing heterocycles, such as pyrrolidine (B122466) (a five-membered ring) or azepane (a seven-membered ring). Additionally, the replacement of the nitrogen atom with other heteroatoms could be explored, though this is less common in the context of bipiperidine analogues.
The synthesis of such analogues would likely involve starting from the corresponding substituted monocyclic or bicyclic precursors. For instance, to create a pyrrolidine analogue, one might start with a suitably functionalized N-benzoylpyrrolidine derivative and couple it with a 4-methoxypiperidine (B1585072) moiety. General methods for the synthesis of piperidine and pyrrolidine derivatives often involve electroreductive cyclization of an imine with terminal dihaloalkanes. This approach has been successfully employed to create both piperidine and pyrrolidine rings in a flow microreactor, offering a potentially efficient route to the necessary precursors.
Another approach to ring expansion or contraction involves intramolecular cyclization strategies. For example, the synthesis of a novel analogue of the DPP-4 inhibitor Alogliptin involved the construction of a spirocyclic moiety on a piperidine ring, demonstrating the feasibility of complex ring system construction. beilstein-journals.org
Table 1: Examples of Synthetic Methods for Piperidine and Pyrrolidine Derivatives
| Method | Description | Potential Application |
|---|---|---|
| Electroreductive Cyclization | Cyclization of an imine with terminal dihaloalkanes in a flow microreactor. | Synthesis of pyrrolidine and azepane precursors for bipiperidine analogues. |
| Intramolecular Cyclization (Dieckmann Reaction) | Base-mediated intramolecular cyclization of a diester to form a piperidin-4-one ester. beilstein-journals.org | Construction of substituted piperidine rings for subsequent coupling. beilstein-journals.org |
Stereochemical Variations and Diastereomer Synthesis
The 1,4'-bipiperidine structure possesses stereogenic centers, and the synthesis of specific stereoisomers or diastereomers is crucial for understanding the three-dimensional requirements of its biological targets. While the specific stereoselective synthesis of this compound diastereomers is not well-documented, general methods for the diastereoselective synthesis of polysubstituted piperidines can provide a framework for such endeavors.
One powerful approach is the use of radical (4+2) cycloaddition reactions. For instance, a boronyl radical-catalyzed cycloaddition between 3-aroyl azetidines and various alkenes has been shown to produce polysubstituted piperidines with high yield and diastereoselectivity. nih.gov This method allows for the creation of piperidines with dense substitution at the 3, 4, and 5-positions. nih.gov Another strategy involves the diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening to yield densely substituted and oxygenated piperidines. nih.gov
These methods, while not directly applied to the 1,4'-bipiperidine scaffold, offer pathways to chiral piperidine precursors that could then be coupled to form the desired diastereomerically pure bipiperidine analogues. The choice of chiral starting materials or chiral catalysts would be instrumental in controlling the stereochemical outcome of the synthesis.
Table 2: Strategies for Diastereoselective Synthesis of Substituted Piperidines
| Method | Key Features | Potential for Bipiperidine Synthesis |
|---|---|---|
| Boronyl Radical-Catalyzed (4+2) Cycloaddition | High yield and diastereoselectivity for polysubstituted piperidines. nih.gov | Could be adapted to synthesize chiral piperidine precursors for coupling. nih.gov |
| Diastereoselective Epoxidation of Tetrahydropyridines | Yields densely substituted, oxygenated piperidines with high regio- and stereocontrol. nih.gov | Offers a route to chiral 4-hydroxypiperidine (B117109) derivatives that can be further functionalized. nih.gov |
Introduction of Additional Substituents on the Piperidine Rings
The introduction of additional substituents on one or both of the piperidine rings of this compound allows for a fine-tuning of its physicochemical and pharmacological properties. A variety of synthetic methods are available for the functionalization of piperidine rings.
For example, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized with a range of substituents on the nitrogen atom, including benzoyl, benzyl, and other bulky groups. nih.gov While this example focuses on the nitrogen of a single piperidine, the principles can be applied to the 1,4'-bipiperidine system. The synthesis of 3-substituted 1,4'-bipiperidine derivatives has also been reported, demonstrating that substitution at other positions on the piperidine ring is feasible. researchgate.net
Furthermore, the synthesis of N-benzoyl piperidine tetraoxane (B8471865) analogues showcases the possibility of introducing more complex functionalities. nih.gov In this work, 1-benzoyl-4-piperidinone was used as a precursor to synthesize a variety of dispiro-1,2,4,5-tetraoxanes. nih.gov This highlights the utility of the ketone functionality as a handle for further chemical transformations.
Table 3: Examples of Substituted Piperidine Derivatives
| Compound Class | Synthetic Approach | Example Substituents |
|---|---|---|
| N-Substituted Piperidine-4-(benzylidene-4-carboxylic acids) | Reaction of 4-(benzylidene-4-carboxylic acid)piperidine with various acyl chlorides or alkyl halides. nih.gov | Benzoyl, Benzyl, Adamantanoyl, Cyclohexanoyl nih.gov |
| 3-Substituted 1,4'-Bipiperidines | Three-component Castagnoli-Cushman reaction. researchgate.net | Various substituents at the 3-position of one piperidine ring. researchgate.net |
| N-Benzoyl Piperidine Tetraoxane Analogues | One-pot reaction of 1-benzoyl-4-piperidinone with ketones and H2O2 catalyzed by MoO3. nih.gov | Dispiro-1,2,4,5-tetraoxane moieties. nih.gov |
Advanced Methodological Approaches in the Study of the Chemical Compound
Flow Chemistry for Continuous Synthesis and Process Intensification
Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch-wise synthesis, offering enhanced safety, efficiency, and scalability. pharmasalmanac.compharmafeatures.com In a flow process, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. pharmasalmanac.com This methodology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize side-product formation. pharmasalmanac.com
The synthesis of 1'-Benzoyl-4-methoxy-1,4'-bipiperidine involves key transformations such as N-acylation. The N-acylation of the 4-methoxy-1,4'-bipiperidine (B1452675) precursor with benzoyl chloride is a prime candidate for adaptation to a continuous flow process. In a hypothetical flow setup, streams of the bipiperidine precursor and benzoyl chloride would be mixed in a T-junction before entering a heated reactor coil. The rapid and efficient mixing characteristic of flow reactors would ensure a homogenous reaction mixture, while the high surface-area-to-volume ratio would allow for excellent heat dissipation, mitigating risks associated with the exothermic nature of the acylation reaction. mdpi.comrsc.orgbeilstein-journals.org
Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for the N-Acylation Step
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | 2-4 hours | 5-15 minutes |
| Temperature Control | Moderate | Excellent |
| Mixing Efficiency | Variable | High |
| Safety Profile | Moderate risk of thermal runaway | High, due to small reaction volume |
| Scalability | Difficult, requires larger reactors | Straightforward, by extending run time |
| Product Purity | Good | Potentially higher due to fewer side reactions |
Chemoinformatics and Data Mining for Structure-Reactivity Relationships
Chemoinformatics provides the tools to analyze and model chemical data, enabling the prediction of physicochemical properties, biological activities, and synthetic accessibility. mdpi.com By applying data mining techniques to large chemical datasets, it is possible to uncover structure-reactivity relationships (SRRs) that can guide the synthesis and modification of molecules like this compound.
For this specific compound, chemoinformatic approaches could be employed to analyze a virtual library of related N-acyl-4-alkoxy-1,4'-bipiperidine derivatives. By calculating a range of molecular descriptors (e.g., electronic, steric, and topological properties), quantitative structure-activity relationship (QSAR) models could be developed. nih.govnih.gov These models could correlate the structural features of the derivatives with a desired property, for instance, the yield of the N-acylation reaction or a specific biological activity.
For example, a QSAR study could reveal that the electronic nature of the substituent on the benzoyl ring has a significant impact on the reaction rate of the N-acylation step. Such an insight would be invaluable for optimizing the synthesis of analogues of this compound. Furthermore, predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties could be developed to prioritize derivatives with favorable pharmacological profiles for synthesis.
Table 2: Illustrative Molecular Descriptors for Chemoinformatic Analysis
| Descriptor | Description | Potential Impact on Reactivity/Activity |
| Hammett Constant (σ) | Electronic effect of substituent on the benzoyl ring. | Influences the electrophilicity of the benzoyl chloride, affecting acylation rate. |
| Steric Parameter (Es) | Steric bulk of the substituent. | Can hinder the approach of the nucleophilic piperidine (B6355638) nitrogen. |
| LogP | Lipophilicity. | Affects solubility and potential biological membrane permeability. |
| Topological Polar Surface Area (TPSA) | A measure of the molecule's polarity. | Correlates with drug transport properties. |
Application of Machine Learning in Reaction Prediction and Optimization
Machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with a high degree of accuracy. aiche.orgresearchgate.net ML models, trained on large datasets of chemical reactions, can identify complex patterns that are not immediately obvious to human chemists. nih.govgithub.iobohrium.com
In the context of this compound synthesis, an ML model could be trained to predict the optimal conditions for the crucial amide bond formation step. pnas.org The model would take as input the structures of the amine (4-methoxy-1,4'-bipiperidine) and the acylating agent (benzoyl chloride), along with a range of possible solvents, bases, and temperatures. The output would be the predicted yield of the reaction under each set of conditions. researchgate.netarxiv.orgkg.ac.rs
This predictive capability would allow for the in silico screening of a vast experimental space, identifying a small subset of high-yielding conditions for experimental validation. This data-driven approach significantly reduces the time and resources required for reaction optimization. Furthermore, ML models can be integrated with automated synthesis platforms to create self-optimizing systems, where the model's predictions guide the next set of experiments in a closed-loop fashion. nih.govamidetech.com
Table 3: Example of a Machine Learning Model Input and Output for Reaction Optimization
| Input Features | Predicted Output |
| Amine: 4-methoxy-1,4'-bipiperidine | Yield (%) |
| Acylating Agent: Benzoyl chloride | 92% |
| Solvent: Dichloromethane | |
| Base: Triethylamine | |
| Temperature: 25°C |
Solid-Phase Synthesis Techniques for Derivative Libraries
Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of large libraries of related compounds, which is a cornerstone of modern drug discovery. rsc.orgresearchgate.net In SPS, one of the reactants is covalently attached to an insoluble polymer support, and subsequent reactions are carried out in a stepwise manner, with excess reagents and by-products being easily washed away. nih.gov
A library of derivatives of this compound could be efficiently constructed using a solid-phase approach. For instance, a 4-methoxy-1,4'-bipiperidine scaffold could be immobilized on a suitable resin. This resin-bound scaffold could then be subjected to parallel acylation with a diverse set of benzoyl chloride analogues, each in a separate reaction vessel. After the acylation step, the desired products would be cleaved from the resin, yielding a library of N-acyl derivatives.
This combinatorial approach allows for the systematic exploration of the structure-activity relationships around the this compound core. The resulting library of compounds can then be screened for desired biological activities, leading to the identification of lead compounds for further development.
Table 4: Components for a Solid-Phase Synthesis of a Derivative Library
| Component | Description | Examples |
| Solid Support | Insoluble polymer resin. | Polystyrene resin, TentaGel resin |
| Linker | A chemical moiety that connects the scaffold to the resin and allows for later cleavage. | Rink amide linker, Wang resin |
| Scaffold | The core molecular structure. | 4-methoxy-1,4'-bipiperidine |
| Building Blocks | Diverse reagents used to modify the scaffold. | Substituted benzoyl chlorides, other acylating agents |
Emerging Research Directions and Future Challenges for 1 Benzoyl 4 Methoxy 1,4 Bipiperidine
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 1'-Benzoyl-4-methoxy-1,4'-bipiperidine and related compounds often relies on multi-step processes that may involve hazardous reagents and generate significant waste. The future of synthesizing such molecules hinges on the development of more efficient, atom-economical, and environmentally benign methodologies.
Current research in heterocyclic chemistry points toward several promising avenues. Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, have proven effective for constructing bipyridine frameworks and could be adapted for bipiperidine synthesis, potentially offering higher yields and better functional group tolerance. mdpi.compreprints.org Another green approach is the use of electrochemical methods, which can generate highly reactive species under ambient conditions without the need for harsh chemical reagents. nih.gov Furthermore, the development of solventless or water-mediated reactions represents a significant step towards sustainability. nih.govresearchgate.net A recent innovative strategy combines biocatalytic C-H oxidation with radical cross-coupling, drastically reducing the number of steps required to build complex piperidines and avoiding costly precious metal catalysts like palladium. news-medical.net
| Method | Traditional Approach | Emerging Sustainable Approach | Key Advantages of Sustainable Approach |
| Catalysis | Stoichiometric reagents, homogeneous catalysts | Heterogeneous catalysts, biocatalysis, recoverable metal catalysts mdpi.comresearchgate.net | Reusability, reduced metal leaching, milder reaction conditions |
| Reaction Media | Volatile organic solvents | Water, supercritical fluids, solventless conditions nih.govresearchgate.net | Reduced toxicity, lower environmental impact, simplified purification |
| Energy Input | Conventional heating | Microwave irradiation, sonication, electrochemical synthesis nih.govresearchgate.net | Faster reaction times, lower energy consumption, unique reactivity |
| Overall Process | Multi-step synthesis with intermediate purifications | One-pot or tandem reactions, continuous flow processes nih.govacsgcipr.org | Increased efficiency, reduced waste, better process control |
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes, controlling product selectivity, and discovering novel transformations. For bipiperidine derivatives, this involves elucidating the pathways of their formation and subsequent functionalization.
Future research must move beyond simply reporting new synthetic methods to include detailed mechanistic investigations. For instance, in radical-mediated cyclizations used to form piperidine (B6355638) rings, it is crucial to understand the competitive processes that can lead to byproducts. nih.gov Similarly, for metal-catalyzed reactions, identifying the active catalytic species and understanding the kinetics of each step in the catalytic cycle can lead to more efficient and robust processes. Computational studies are invaluable in this regard, helping to propose plausible mechanisms that can then be validated experimentally. nih.gov For this compound, studying the mechanism of its potential transformations, such as selective oxidation or C-H functionalization on the piperidine rings, would unlock new avenues for creating diverse derivatives.
| Transformation Type | Mechanistic Question | Investigative Techniques | Potential Outcome |
| Ring Formation | What is the nature of the key bond-forming step (e.g., radical, polar, pericyclic)? nih.gov | Kinetic studies, isotopic labeling, in-situ spectroscopy, DFT modeling | Improved diastereoselectivity and yield |
| C-H Functionalization | How can regioselectivity be controlled on the two distinct piperidine rings? | Catalyst and ligand screening, computational analysis of bond dissociation energies | Direct synthesis of complex analogs from simple precursors |
| N-Benzoyl Group Modification | What are the pathways for cleavage or transformation of the amide bond? | pH-dependent stability studies, reaction monitoring by HPLC/NMR | Development of prodrugs or cleavable linkers |
Exploration of Supramolecular Architectures Incorporating the Bipiperidine Scaffold
The bipiperidine scaffold, with its two nitrogen atoms and flexible six-membered rings, is an excellent candidate for use as a building block (synthon) in supramolecular chemistry. These larger, non-covalently assembled structures have applications in materials science, drug delivery, and catalysis.
The nitrogen atoms of the bipiperidine unit can participate in hydrogen bonding and can be coordinated to metal centers, acting as ligands to form complex coordination polymers or discrete metallosupramolecular assemblies. mdpi.com The benzoyl group introduces a potential site for π-π stacking interactions. By modifying the substituents on the bipiperidine rings, it is possible to fine-tune the directionality and strength of these non-covalent interactions, allowing for the rational design of complex architectures like 1D chains, 2D layers, or 3D frameworks. mdpi.com The future in this area involves synthesizing functionalized derivatives of this compound to explore their self-assembly properties and the characteristics of the resulting supramolecular materials.
| Interaction Type | Structural Role of Bipiperidine | Potential Architecture | Example Application |
| Hydrogen Bonding | Donor and/or acceptor via N-H (if de-benzoylated) or other functional groups | Chains, sheets, helices | Crystal engineering, organogels |
| Metal Coordination | Ligand via nitrogen lone pairs | Metal-organic frameworks (MOFs), coordination cages | Gas storage, catalysis, sensing |
| π-π Stacking | Interaction via the benzoyl group's aromatic ring | Stacked columnar structures | Organic electronics, charge transport materials |
| Host-Guest Interactions | Forms a cavity or cleft to bind small molecules | Molecular capsules, container molecules | Drug delivery, molecular recognition |
Advanced Theoretical Insights into Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical behavior. rsc.orgresearchgate.netresearchgate.net Applying these methods to this compound can provide profound insights that guide experimental work.
Theoretical calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack on the molecule, helping to rationalize its reactivity. mdpi.com For synthetic reactions, DFT can model transition states to elucidate reaction pathways and predict the origins of regio- and stereoselectivity. nih.govnih.gov For instance, computational studies can determine the energy barriers for different reaction pathways, explaining why one product is favored over another. scispace.com Furthermore, theoretical methods can predict electronic properties, which are crucial for designing molecules with specific functions, such as in electronic materials or as ligands for catalysts. researchgate.netnih.gov Future work will likely involve integrating DFT and molecular dynamics simulations to understand not just static reactivity but also the conformational dynamics of the bipiperidine scaffold and its interactions in complex environments. researchgate.netnih.gov
| Computational Method | Information Gained | Application Area |
| Density Functional Theory (DFT) | Electronic structure, reaction energy profiles, transition state geometries. mdpi.com | Predicting reactive sites, understanding reaction mechanisms, rationalizing stereoselectivity. |
| Molecular Dynamics (MD) | Conformational preferences, solvent effects, binding interactions. nih.gov | Simulating behavior in biological environments, understanding supramolecular assembly. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity. | Guiding the design of new derivatives with enhanced potency. |
Challenges in Stereochemical Control and Scalability for Complex Bipiperidine Derivatives
As more complex derivatives of this compound are targeted, two major practical challenges emerge: controlling stereochemistry and ensuring the scalability of the synthesis.
Stereochemical Control: The introduction of substituents on the piperidine rings can create multiple stereocenters. Developing synthetic methods that control both the relative and absolute stereochemistry is a significant challenge. nih.gov Modern approaches to achieve this include asymmetric catalysis using chiral catalysts, the use of chiral auxiliaries, and substrate-controlled diastereoselective reactions. nih.govajchem-a.com For example, highly diastereoselective methods for creating polysubstituted piperidines have been developed using techniques like boronyl radical-catalyzed cycloadditions and stereoselective carbolithiation. nih.govnih.gov Achieving high enantiomeric purity is often critical for pharmaceutical applications, as different stereoisomers can have vastly different biological activities. thieme-connect.com
Scalability: A synthetic route that is successful on a laboratory milligram scale may not be viable for production on a kilogram scale. drugdiscoverytrends.com Challenges in scaling up include managing reaction exotherms, ensuring consistent mixing, dealing with reagents that are hazardous or expensive in large quantities, and developing purification methods that are efficient for large batches. acsgcipr.org Another significant issue is polymorphism, where the final compound can crystallize in different forms with different physical properties, which must be controlled for consistent product quality. drugdiscoverytrends.com Future research must focus on developing robust and reliable synthetic routes that are amenable to large-scale production from the outset.
| Challenge | Key Issues | Potential Solutions |
| Stereochemical Control | - Creation of multiple chiral centers- Separation of diastereomers- Achieving high enantiomeric excess (e.e.) | - Asymmetric catalysis ajchem-a.com- Use of chiral pool starting materials- Substrate-directed reactions nih.gov |
| Scalability | - Heat transfer and mixing drugdiscoverytrends.com- Cost and safety of reagents- Byproduct formation and purification- Polymorphism control drugdiscoverytrends.com | - Development of continuous flow processes acsgcipr.org- Use of robust, inexpensive catalysts- Telescoping reactions to minimize workups- Detailed crystallization studies |
Q & A
Q. What are the common synthetic routes for 1'-Benzoyl-4-methoxy-1,4'-bipiperidine, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution and benzoylation steps. Key intermediates include 4-methoxy-1,4'-bipiperidine, which undergoes benzoylation using benzoyl chloride in aprotic solvents (e.g., dichloromethane) under inert atmospheres. Reaction conditions such as temperature (0–25°C), stoichiometric ratios (1:1.2 for benzoyl chloride), and catalysts (e.g., triethylamine) significantly impact yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
Q. Which spectroscopic techniques are recommended for characterizing the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the bipiperidine backbone and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., benzoyl C=O stretch at ~1680 cm⁻¹). Mass spectrometry (MS) using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) verifies molecular weight (MW: 322.5 g/mol) and fragmentation patterns. X-ray crystallography may resolve stereochemical ambiguities .
Q. What analytical methods are used to determine the purity of this compound, and what are common impurities?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns is standard for purity assessment (>95%). Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile impurities. Common impurities include unreacted intermediates (e.g., 4-methoxybipiperidine) or by-products from incomplete benzoylation. Quantification via internal standards (e.g., anthracene) ensures accuracy .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across different studies involving this compound?
Discrepancies may arise from variations in assay protocols (e.g., cell line selection, incubation times) or compound purity. Standardize experimental conditions (e.g., use HEK-293 cells for receptor binding assays) and validate purity via orthogonal methods (HPLC + NMR). Perform dose-response curves (IC₅₀/EC₅₀) in triplicate and compare results against reference compounds (e.g., known GPCR ligands) .
Q. What computational approaches are suitable for predicting the binding affinity of this compound with neurological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like serotonin receptors (5-HT₂A). Molecular dynamics (MD) simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes over 100-ns trajectories. Free-energy perturbation (FEP) calculations quantify binding energy differences between enantiomers, aiding stereochemical optimization .
Q. How can factorial design be applied to optimize the synthesis of this compound?
A 2³ factorial design evaluates three factors: temperature (20–40°C), catalyst loading (5–15 mol%), and reaction time (12–24 hours). Response surface methodology (RSM) identifies optimal conditions (e.g., 30°C, 10 mol% triethylamine, 18 hours) to maximize yield (>85%) while minimizing by-product formation. ANOVA validates model significance (p < 0.05) .
Q. What strategies exist for modifying the bipiperidine core to enhance selectivity towards specific receptors?
Structure-activity relationship (SAR) studies focus on substituent effects:
- Benzoyl group : Replace with heteroaromatic rings (e.g., pyridine) to modulate lipophilicity.
- Methoxy position : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance receptor affinity.
- Piperidine nitrogen : Alkylate to improve blood-brain barrier penetration. Parallel synthesis and high-throughput screening (HTS) accelerate lead optimization .
Q. How do the stereochemical properties of this compound influence its pharmacological profile?
Chiral centers at the piperidine rings affect enantioselective binding. Resolve enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase). Test enantiomers in vitro (e.g., radioligand displacement assays) to identify the active form. MD simulations reveal stereospecific hydrogen bonding with target residues (e.g., Asp155 in 5-HT₂A) .
Q. What in vitro models are appropriate for preliminary neuropharmacological evaluation of this compound?
- Primary neuronal cultures : Rat cortical neurons for neurotoxicity/neuroprotection assays.
- Receptor overexpression systems : CHO cells expressing human dopamine D₂ or serotonin 5-HT₆ receptors.
- Calcium flux assays : FLIPR Tetra system to measure GPCR activation. Combine with patch-clamp electrophysiology for ion channel modulation studies .
Q. What methodologies are recommended for resolving spectral data contradictions in structural elucidation?
Contradictions in NMR/IR data may arise from dynamic stereochemistry or solvent effects. Use variable-temperature NMR (VT-NMR) to probe conformational exchange. 2D techniques (COSY, NOESY) clarify through-space correlations. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict vibrational frequencies and compare with experimental IR spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
